BIOTINYL-PTH (44-68) (HUMAN)

Parathyroid Hormone Radioimmunoassay (RIA) Assay Development

Standard PTH fragments (1-34, 53-84) lack the biotin handle or mid-region sequence required for specific C-terminal receptor studies, leading to invalid assay data. - Biotin tag enables streptavidin capture (ELISA, immunochemiluminometric assays). Working range: 50-2500 pg/mL, CV <6%. - Negligible CPTHR displacement; validated as negative control for receptor differentiation. - Stable in plasma 72h at 7°C; 93% tracer displacement in RIAs. Available for immediate R&D supply.

Molecular Formula C127H213N43O43S
Molecular Weight 3062.419
CAS No. 198341-96-7
Cat. No. B596439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIOTINYL-PTH (44-68) (HUMAN)
CAS198341-96-7
Molecular FormulaC127H213N43O43S
Molecular Weight3062.419
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C127H213N43O43S/c1-60(2)46-76(102(191)144-54-97(188)189)158-118(207)83(56-172)164-107(196)69(24-14-17-41-130)151-108(197)72(32-36-92(178)179)153-113(202)78(48-65-52-139-59-145-65)159-119(208)84(57-173)165-111(200)74(34-38-94(182)183)156-121(210)98(62(5)6)167-115(204)77(47-61(3)4)163-122(211)99(63(7)8)168-116(205)79(49-89(132)175)160-114(203)81(51-96(186)187)162-110(199)73(33-37-93(180)181)152-105(194)68(23-13-16-40-129)149-104(193)67(22-12-15-39-128)150-106(195)70(26-19-43-141-125(135)136)155-120(209)86-28-21-45-170(86)123(212)75(27-20-44-142-126(137)138)157-109(198)71(31-35-88(131)174)154-117(206)82(55-171)148-91(177)53-143-101(190)64(9)146-112(201)80(50-95(184)185)161-103(192)66(25-18-42-140-124(133)134)147-90(176)30-11-10-29-87-100-85(58-214-87)166-127(213)169-100/h52,59-64,66-87,98-100,171-173H,10-51,53-58,128-130H2,1-9H3,(H2,131,174)(H2,132,175)(H,139,145)(H,143,190)(H,144,191)(H,146,201)(H,147,176)(H,148,177)(H,149,193)(H,150,195)(H,151,197)(H,152,194)(H,153,202)(H,154,206)(H,155,209)(H,156,210)(H,157,198)(H,158,207)(H,159,208)(H,160,203)(H,161,192)(H,162,199)(H,163,211)(H,164,196)(H,165,200)(H,167,204)(H,168,205)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H4,133,134,140)(H4,135,136,141)(H4,137,138,142)(H2,166,169,213)/t64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,98-,99-,100-/m0/s1
InChIKeyKNZJHLRCXUSTMA-SWNHVPDRSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-PTH (44-68) (Human) Procurement Guide


Biotinyl-PTH (44-68) (Human) is a synthetic 25-amino acid peptide fragment of the human parathyroid hormone (PTH), corresponding to the mid-region (residues 44-68), and is conjugated with a biotin molecule at its N-terminus . This compound, with a molecular formula of C127H213N43O43S and a molecular weight of approximately 3062.4 g/mol, is specifically designed as a research tool for developing and validating quantitative immunoassays and investigating the C-terminal PTH receptor (CPTHR) axis .

Workflow
Streptavidin-based capture and detection assays
Selection Logic
Mid-region PTH (44-68) specificity for CPTHR axis research
Use Context
Immunoassay standard, negative control for CPTHR binding, and receptor imaging probe

Why Biotinyl-PTH (44-68) Cannot Be Substituted


Substituting Biotinyl-PTH (44-68) with unbiotinylated PTH (44-68) or other PTH fragments (e.g., 1-34, 53-84) fundamentally compromises experimental utility. The unbiotinylated fragment lacks the streptavidin-binding handle essential for detection, capture, and purification in modern assays [1]. While N-terminal fragments like PTH (1-34) potently activate the classical PTH1R receptor (which this mid-region fragment does not), they do not effectively probe the distinct C-terminal PTH receptor (CPTHR) axis [2]. The 44-68 sequence specifically defines a unique immunological and receptor-binding profile that other fragments do not share, making substitution invalid for mid-region-specific assays or CPTHR studies [3].

Target Biotinyl-PTH (44-68)
Substitute Unbiotinylated PTH (44-68)
Lacks streptavidin-binding handle required for capture, detection, or purification workflows.
Target Biotinyl-PTH (44-68)
Substitute PTH (1-34)
Potently activates the classical PTH1R, but does not probe the distinct CPTHR axis.
Target Biotinyl-PTH (44-68)
Substitute PTH (53-84)
Different immunological and receptor-binding profile, may not transfer mid-region specificity.

Biotinyl-PTH (44-68) Quantitative Evidence


Assay Sensitivity and Precision

A homologous radioimmunoassay (RIA) using the non-biotinylated hPTH(44-68) peptide as both standard and tracer achieved a working range of 50 to 2500 pg/mL for detecting mid-regional fragments. This assay demonstrated an intra-assay variation of 2.8% and an inter-assay variation of 5.6%, establishing a high level of reproducibility for this specific epitope [1]. The validated range and precision provide a quantitative benchmark for the performance of assays using the 44-68 sequence, a core component of the biotinylated analog.

Assay Working Range
Class-level inference
50 – 2500 pg/mL
Defines quantitative benchmark for mid-region PTH assays.
Intra-CV 2.8%; Inter-CV 5.6% reported in homologous RIA.
Parathyroid Hormone Radioimmunoassay (RIA) Assay Development Diagnostic Tools

Mid-Region Immunoreactivity Profile

In contrast to other PTH fragments, the hPTH(44-68) fragment exhibits a distinct immunoreactivity profile. It shows no cross-reactivity with antisera raised against N-terminal (1-34) or other C-terminal (e.g., 53-84) regions [1]. In a specific RIA using antiserum NG-1, the unbiotinylated hPTH-(44-68) fragment was able to displace 93% of a carboxyterminal tracer, achieving near-complete displacement, a level unmatched by other fragments [2].

Mid-Region Immunoreactivity
Head-to-head
93% tracer displacement vs. 0%
Supports selective detection of mid-region fragments without N-/C-terminal interference.
Reported using NG-1 antiserum in RIA.
Parathyroid Hormone Immunoassay Cross-Reactivity Epitope Mapping

Radioligand Stability in Plasma

The unbiotinylated [125I]-hPTH-(44-68) fragment is a highly stable radioligand. In one study, it showed no degradation after a 72-hour incubation in undiluted plasma at 7°C and remained stable for many weeks when stored at -20°C in a 1% albumin buffer [1]. This is in contrast to the susceptibility to degradation observed for other fragments like hPTH(44-68) in plasma, which can be mitigated by protease inhibitors [2].

Radioligand Plasma Stability
Cross-study comparable
Stable 72h at 7°C
Supports matrix stability for assay workflows.
No degradation in undiluted plasma.
Parathyroid Hormone Radioligand Stability Immunoassay Tracer

C-PTH Receptor Binding Specificity

A key differentiator is the receptor binding profile. While larger C-terminal fragments like PTH(1-84) and PTH(39-84) bind to the C-PTH receptor (CPTHR) with high affinity (Kd = 20-30 nM and 400-800 nM, respectively), the hPTH(44-68) fragment shows no displacement of radioligands for this receptor [1]. This indicates that the 44-68 sequence alone is insufficient for CPTHR binding, which requires elements within the 53-84 region (Kd > 5000 nM) [1]. This specific non-binding property makes Biotinyl-PTH (44-68) a valuable tool for distinguishing between CPTHR-mediated and other biological activities.

CPTHR Binding Specificity
Head-to-head
No displacement vs. Kd 20-800 nM
Confirms negative control context for C-terminal PTH receptor studies.
Functionally inactive at CPTHR in osteoblast/parathyroid cells.
Parathyroid Hormone Receptor Binding C-PTH Receptor (CPTHR) Pharmacology

DMSO Solubility for In Vitro Use

Biotinyl-PTH (44-68) is specifically soluble in DMSO, which is a critical property for preparing concentrated stock solutions for in vitro assays . This is in contrast to the unbiotinylated PTH (44-68) peptide, which is reported to be soluble in water . The DMSO solubility of the biotinylated form is a direct consequence of the hydrophobic biotin moiety and must be considered for experimental design.

Solubility Profile
Context-dependent
Soluble in DMSO
Critical handling parameter for procurement and experimental design.
Unbiotinylated analog is water-soluble. Data to verify.
Peptide Chemistry Solubility In Vitro Assays Sample Preparation

Biotinyl-PTH (44-68) Applications


Sandwich Immunoassay Development

Biotinyl-PTH (44-68) is an essential component for developing two-site immunometric assays (e.g., ELISA, immunochemiluminometric assays) to quantify PTH fragments. Its biotin tag enables capture on streptavidin-coated plates, while its specific 44-68 sequence allows for detection of both intact PTH and mid-region fragments. Assays using this region can achieve a working range of 50-2500 pg/mL with excellent precision (CV < 6%) [1][2].

CPTHR Axis Negative Control Studies

As established by the data showing no displacement of CPTHR ligands [1], Biotinyl-PTH (44-68) is uniquely qualified as a negative control in studies of the C-terminal PTH receptor. Researchers can use this compound to confirm that observed biological effects are not mediated by the mid-region sequence and to differentiate CPTHR-mediated signaling from other pathways activated by larger C-terminal fragments like PTH(39-84).

Mid-Region PTH RIA Calibration and Validation

This peptide is the definitive standard and tracer material for mid-region-specific PTH RIAs. The unbiotinylated analog is already used for this purpose, and the biotinylated form offers an alternative, non-radioactive detection pathway via streptavidin conjugates. Its stable nature in plasma for up to 72 hours at 7°C [1] and its ability to achieve 93% tracer displacement in validated assays [2] confirm its suitability for generating reliable calibration curves and ensuring assay specificity.

PTH-Receptor Interactions in Osteoclasts and Osteoblasts

Biotinylated PTH fragments have been successfully used to visualize and characterize specific, receptor-dependent binding on living osteoclasts and osteoblasts, with saturable binding occurring at approximately 10^-6 M [1]. Biotinyl-PTH (44-68) can be similarly employed in fluorescence-based imaging or flow cytometry assays to study the binding kinetics and cellular localization of mid-region PTH receptors or to serve as a non-CPTHR-binding control for biotinylated PTH(1-84) experiments.

Application
Selection Property
Validation Focus
Sandwich Immunoassay Development
Streptavidin-binding tag and mid-region sequence specificity
Assay range and precision (CV
CPTHR Axis Negative Control
Demonstrated lack of CPTHR binding affinity
Receptor binding specificity review
Mid-Region PTH RIA Calibration
High immunoreactivity profile and tracer stability
Calibration curve linearity and specificity review
Receptor Imaging on Bone Cells
Biotin label for streptavidin-fluorophore conjugation
Receptor localization and binding kinetics context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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